Lack of MAO-A Inhibition Contrasts with Potent Class-Leading Derivatives
In contrast to highly optimized benzo[b][1,4]oxazin-3(4H)-one derivatives, 8-Chloro-2H-benzo[B][1,4]oxazin-3(4H)-one demonstrates minimal to no inhibitory activity against human monoamine oxidase A (MAO-A). An in vitro assay reported an IC50 > 20,000 nM (>20 μM) for this specific compound, indicating negligible interaction with this target [1]. This starkly differentiates it from other class members like compound 8d-1, a 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivative, which exhibits potent dual PI3K/mTOR inhibition (pan-class I PI3K IC50 = 0.9 nM) [2].
| Evidence Dimension | Inhibitory activity against human MAO-A |
|---|---|
| Target Compound Data | IC50 > 20,000 nM |
| Comparator Or Baseline | Compound 8d-1 (4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivative): pan-class I PI3K IC50 = 0.9 nM |
| Quantified Difference | Target compound shows negligible MAO-A inhibition (>20 μM) while comparator shows potent PI3K inhibition (0.9 nM) |
| Conditions | In vitro enzyme inhibition assay using human liver microsomes or recombinant enzyme (MAO-A) and cellular assays for PI3K/mTOR. |
Why This Matters
This evidence clarifies that 8-Chloro-2H-benzo[B][1,4]oxazin-3(4H)-one is not a broad-spectrum enzyme inhibitor; its value lies in its utility as a synthetic building block for creating potent derivatives, not as a direct-acting biological probe for MAO-A or PI3K pathways.
- [1] BindingDB. (n.d.). BDBM50438845: Inhibition of CYP2E1 in human liver microsomes. Retrieved from https://www.bindingdb.org View Source
- [2] Yan, G., et al. (n.d.). Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry. Retrieved from https://www.socolar.com View Source
